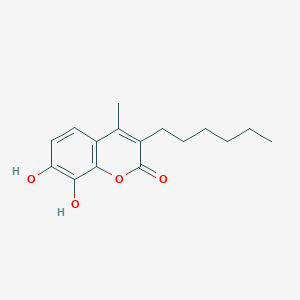

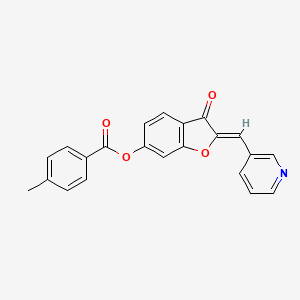

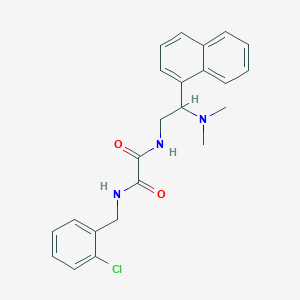

3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various derivatives of 2H-chromen-2-one has been explored in several studies. For instance, the synthesis of 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One derivatives was achieved by refluxing 4-hydroxy coumarin with aromatic aldehydes in chloroform, followed by treatment with hydrazine and phenylhydrazine . Another study reported the unexpected cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate to yield 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one were synthesized using Cu(II), Co(II), and Zn(II) salts in basic media . A one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives was also reported using a catalytic amount of H6P2W18O62 · 18H2O in aqueous ethanol . Additionally, a four-component reaction was utilized to synthesize 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques. X-ray diffraction studies have revealed the crystal structures of several derivatives, such as 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) , and 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one . These studies have provided insights into the conformation and supramolecular architecture of the compounds, including details such as space groups, cell constants, and hydrogen bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various reactions. The Knoevenagel reaction was used to synthesize 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) . Oxidative cyclization and coordination reactions have also been employed to synthesize different derivatives . These reactions have led to the formation of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic methods and electrochemical studies. The UV/vis absorption spectra of these compounds have been recorded, revealing their sensitivity to solvent polarity and hydrogen bonding . Cyclic voltammetry was used to determine the electrochemical behavior of the coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one . The acid dissociation constants for some derivatives were estimated based on NMR spectroscopy and potentiometric titration .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Physico-Chemical Properties

The crystal structure and physico-chemical properties of compounds closely related to 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one have been extensively studied. For instance, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, a compound with a similar structure, was analyzed, revealing important information about its molecular configuration (Manolov, Ströbele, & Meyer, 2008). Another study synthesized and examined the crystal structure and UV/visible absorption spectra of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), providing insights into the compound's sensitivity to solvent polarity and hydrogen bonding (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Inhibition of Cytosolic Carbonic Anhydrases

Significant research has been conducted on the inhibition of cytosolic carbonic anhydrases I and II by derivatives of dihydroxycoumarin, including 6,7-dihydroxy-3-(methylphenyl)-2H-chromen-2-one and its variants. These compounds have shown potential as inhibitors of human carbonic anhydrase, which is crucial in many physiological processes (Basaran, Sinan, Cakir, Bulut, Arslan, & Ozensoy, 2008).

Synthesis and Biological Activity

Various studies have focused on synthesizing novel derivatives of 2H-chromen-2-ones and assessing their biological activities. For example, the synthesis of new isoxazoline chromene derivatives and their antibacterial and anticoagulant activities have been explored (Zghab, Trimeche, Ben Mansour, Hassine, Touboul, & Ben Jannet, 2017). Another study synthesized 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones under ultrasound irradiation, demonstrating a novel method with potential applications in various fields (Wang Huiyana, 2013).

Photovoltaic Properties

The photovoltaic properties of chromen-2-one-based organic dyes have been investigated, particularly their application in dye-sensitized solar cells. This research highlights the potential of these compounds in renewable energy technologies (Gad, Kamar, & Mousa, 2020).

Eigenschaften

IUPAC Name |

3-hexyl-7,8-dihydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-3-4-5-6-7-12-10(2)11-8-9-13(17)14(18)15(11)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSMMQGQHGLTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)